N-(2-ethylhexyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(2-ethylhexyl)-9H-xanthene-9-carboxamide is a chemical compound that belongs to the class of xanthene derivatives. Xanthene derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a xanthene core structure with a carboxamide group attached to it, along with a 2-ethylhexyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylhexyl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 2-ethylhexylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylhexyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding xanthene derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups such as amines or alcohols.
Substitution: The xanthene core can undergo substitution reactions where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield xanthone derivatives, while reduction can produce xanthene-based amines or alcohols.
Scientific Research Applications
N-(2-ethylhexyl)-9H-xanthene-9-carboxamide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and fluorescent markers for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-ethylhexyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its fluorescent properties make it useful as a probe for studying biological processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
2-ethylhexyl acrylate: A related compound used in the production of polymers and adhesives.
2-ethylhexyl nitrate: Used as a fuel additive to improve combustion efficiency.
2-ethylhexyl acetate: A solvent used in coatings and inks.
Uniqueness
N-(2-ethylhexyl)-9H-xanthene-9-carboxamide is unique due to its xanthene core structure, which imparts specific chemical and physical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H27NO2 |
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Molecular Weight |
337.5 g/mol |
IUPAC Name |
N-(2-ethylhexyl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C22H27NO2/c1-3-5-10-16(4-2)15-23-22(24)21-17-11-6-8-13-19(17)25-20-14-9-7-12-18(20)21/h6-9,11-14,16,21H,3-5,10,15H2,1-2H3,(H,23,24) |
InChI Key |
QUBKAJJYTAKIEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Origin of Product |
United States |
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